![molecular formula C27H25NO6 B329528 2,6-BIS[2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL] PYRIDINE-2,6-DICARBOXYLATE](/img/structure/B329528.png)
2,6-BIS[2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL] PYRIDINE-2,6-DICARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-BIS[2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL] PYRIDINE-2,6-DICARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes two 2,5-dimethylphenyl groups attached to a pyridine-2,6-dicarboxylate core. The presence of these functional groups imparts specific chemical properties that make it valuable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-BIS[2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL] PYRIDINE-2,6-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylphenyl isocyanide with pyridine-2,6-dicarboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-BIS[2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL] PYRIDINE-2,6-DICARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2,6-BIS[2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL] PYRIDINE-2,6-DICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and polymers with specific functionalities.
Wirkmechanismus
The mechanism of action of 2,6-BIS[2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL] PYRIDINE-2,6-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: A simpler analog with similar core structure but lacking the 2,5-dimethylphenyl groups.
2,2’-Bipyridine-5,5’-dicarboxylate: Another related compound with a bipyridine core and carboxylate groups.
Uniqueness
2,6-BIS[2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL] PYRIDINE-2,6-DICARBOXYLATE is unique due to the presence of 2,5-dimethylphenyl groups, which impart specific steric and electronic properties. These properties enhance its ability to form stable complexes and interact with biological targets, making it more versatile compared to its simpler analogs .
Eigenschaften
Molekularformel |
C27H25NO6 |
|---|---|
Molekulargewicht |
459.5 g/mol |
IUPAC-Name |
bis[2-(2,5-dimethylphenyl)-2-oxoethyl] pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C27H25NO6/c1-16-8-10-18(3)20(12-16)24(29)14-33-26(31)22-6-5-7-23(28-22)27(32)34-15-25(30)21-13-17(2)9-11-19(21)4/h5-13H,14-15H2,1-4H3 |
InChI-Schlüssel |
XPJIMLGDABXDIW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=NC(=CC=C2)C(=O)OCC(=O)C3=C(C=CC(=C3)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=NC(=CC=C2)C(=O)OCC(=O)C3=C(C=CC(=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


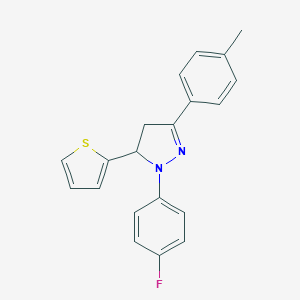
![2-[3,5-Di(1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B329448.png)
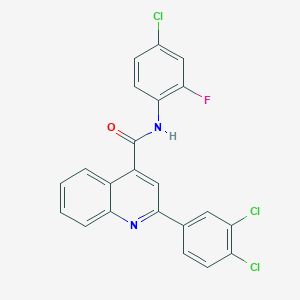
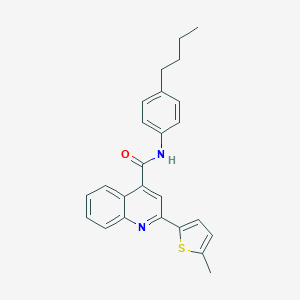
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylfuran-2-carboxamide](/img/structure/B329455.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B329457.png)
![2-Methoxyethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B329458.png)
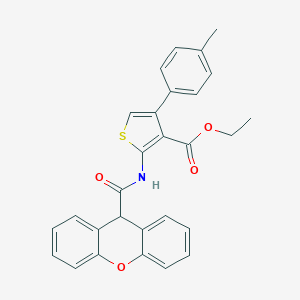
![4-{[4-(4-Fluorophenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)quinoline](/img/structure/B329460.png)
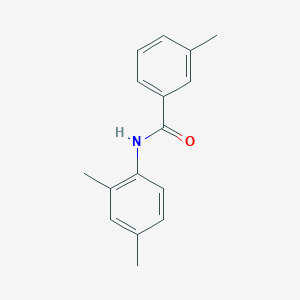
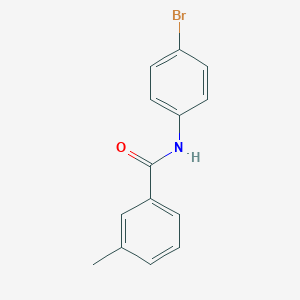
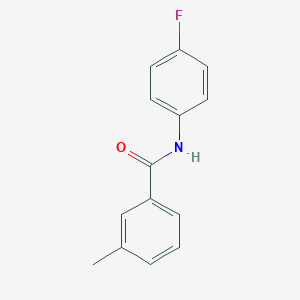
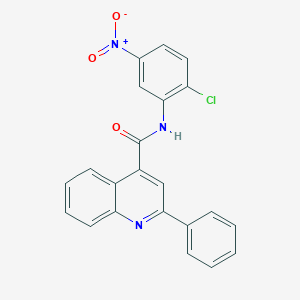
![3-bromo-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B329472.png)
